molecular formula C18H16N2O5S B12459636 2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

Cat. No.: B12459636
M. Wt: 372.4 g/mol
InChI Key: SKDBQYJUQBZLBC-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene with ethyl oxalyl chloride in the presence of aluminum trichloride to form ethyl 2-oxo-2-(thiophen-2-yl)acetate . This intermediate can then be reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a phenylcarbonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 1-benzamido-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C18H16N2O5S/c21-14(15-7-4-8-26-15)11-25-18(24)13-9-16(22)20(10-13)19-17(23)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,19,23)

InChI Key

SKDBQYJUQBZLBC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3

Origin of Product

United States

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